Neutral Antagonist Pharmacology vs. Inverse Agonists: Differential Impact on Constitutive H3 Receptor Signaling
JNJ 10181457 is a neutral antagonist at the histamine H3 receptor, a pharmacologically rare profile: approximately 85% of GPCR antagonists are inverse agonists that suppress constitutive receptor signaling, including the widely used H3 ligands pitolisant (Ki = 0.16 nM), GSK189254 (pIC50 = 8.20 for inverse agonism), and thioperamide [1]. In functional assays, JNJ 10181457 blocks agonist-induced changes without altering basal guanosine 5'-O-(3-[35S]thio)triphosphate binding, whereas inverse agonists reduce basal signaling below vehicle levels [1]. The JNJ-10181457 pA2 value of 9.22 at human H3 receptors confirms potent competitive antagonism without inverse agonism . This distinction matters because constitutive H3 receptor activity modulates basal histamine and neurotransmitter tone in vivo; thus, neutral antagonists and inverse agonists may produce divergent long-term adaptations in synaptic plasticity and receptor trafficking [1].
| Evidence Dimension | Pharmacological mode of action at human H3 receptor (neutral antagonist vs. inverse agonist) |
|---|---|
| Target Compound Data | JNJ 10181457: neutral antagonist, pA2 = 9.22 (competitive antagonism; no inverse agonism detected) |
| Comparator Or Baseline | Pitolisant: full inverse agonist, Ki = 0.16 nM, EC50 = 1.5 nM (inverse agonism). GSK189254: inverse agonist, pIC50 = 8.20 (inverse agonism). Thioperamide: inverse agonist at H3 and H4. ~85% of H3 antagonists are inverse agonists. |
| Quantified Difference | Qualitative mechanistic difference: absence of inverse agonism (neutral antagonism) in JNJ 10181457 vs. demonstrated inverse agonism in pitolisant, GSK189254, and thioperamide. |
| Conditions | Recombinant human H3 receptor functional assays (cAMP modulation and [35S]GTPγS binding) |
Why This Matters
Neutral antagonism preserves constitutive H3 receptor tone, potentially avoiding compensatory receptor upregulation and tolerance effects observed with chronic inverse agonist treatment, making JNJ 10181457 the preferred tool compound for studies where constitutive H3 signaling must remain intact.
- [1] Bonaventure P, Letavic M, Dugovic C, Wilson S, Aluisio L, Pudiak C, Lord B, Mazur C, Kamme F, Nishino S, Carruthers N, Lovenberg TW. Histamine H3 receptor antagonists: From target identification to drug leads. Biochem Pharmacol. 2007 Apr 15;73(8):1084-96. View Source
